Elobixibat hydrate Elobixibat hydrate
Brand Name: Vulcanchem
CAS No.: 1633824-78-8
VCID: VC16640341
InChI: InChI=1S/C36H45N3O7S2.H2O/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42;/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42);1H2/t34-;/m1./s1
SMILES:
Molecular Formula: C36H47N3O8S2
Molecular Weight: 713.9 g/mol

Elobixibat hydrate

CAS No.: 1633824-78-8

Cat. No.: VC16640341

Molecular Formula: C36H47N3O8S2

Molecular Weight: 713.9 g/mol

* For research use only. Not for human or veterinary use.

Elobixibat hydrate - 1633824-78-8

Specification

CAS No. 1633824-78-8
Molecular Formula C36H47N3O8S2
Molecular Weight 713.9 g/mol
IUPAC Name 2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate
Standard InChI InChI=1S/C36H45N3O7S2.H2O/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42;/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42);1H2/t34-;/m1./s1
Standard InChI Key VARDBGNECHECBX-MDYNBEAQSA-N
Isomeric SMILES CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O
Canonical SMILES CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O

Introduction

Chemical and Pharmacological Properties of Elobixibat Hydrate

Molecular Structure and Physicochemical Characteristics

Elobixibat hydrate (C₃₆H₄₅N₃O₇S₂·H₂O) is a synthetic small molecule with a molecular weight of 713.90 g/mol . Its structure features a benzothiazepine core with a sulfonyl group, a phenylacetamide side chain, and a single asymmetric carbon conferring R-configuration . The compound exists as a white crystalline powder, hygroscopic in nature, and exhibits limited solubility in water . Stability studies indicate photolability, necessitating protective storage conditions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃₆H₄₅N₃O₇S₂·H₂O
Molecular Weight713.90 g/mol
Crystal Forms4 identified (**** stable)
Melting Point198–200°C (decomposes)
logP (Distribution)4.2
pKa (Dissociation)3.1 (carboxylic acid)

Mechanism of Action: IBAT Inhibition

Elobixibat selectively targets the ileal bile acid transporter (IBAT/SLC10A2), a protein responsible for reabsorbing bile acids in the distal ileum . By inhibiting IBAT, elobixibat disrupts enterohepatic circulation, leading to:

  • Increased Fecal Bile Acids: Unabsorbed bile acids accumulate in the colon, stimulating chloride-rich fluid secretion via activation of colonic TGR5 receptors .

  • Enhanced Motility: Bile acids induce colonic high-amplitude propagating contractions (HAPCs), accelerating transit time .

  • Metabolic Effects: Reduced serum cholesterol via bile acid depletion and potential modulation of hepatic lipid metabolism .

In preclinical models, elobixibat demonstrated dose-dependent inhibition of bile acid reabsorption, with an ED₅₀ of 0.274 mg/kg in mice . Notably, it exhibited minimal off-target activity against 23 enzymes/receptors, except weak agonism at somatostatin receptor 2 (sst2) and cyclooxygenase-1 (COX-1) at supratherapeutic concentrations .

Clinical Applications and Efficacy

Approved Indication: Chronic Constipation

Elobixibat hydrate received Japanese regulatory approval in 2018 for chronic idiopathic constipation (excluding structural etiologies) . Key trial findings include:

Table 2: Phase III Trial Outcomes (N=1,200)

ParameterElobixibat 5 mg (n=600)Placebo (n=600)p-value
Spontaneous Bowel Movements/week4.2 ± 1.12.1 ± 0.8<0.001
Response Rate (≥3 SBMs/week)68%29%<0.001
Time to First SBM8.4 ± 2.1 hours22.5 ± 5.3 hours<0.001

Efficacy stems from dual prokinetic and prosecretory actions, addressing both slow-transit and normal-transit constipation subtypes . Long-term studies (52 weeks) show sustained response without tachyphylaxis .

Bowel Preparation for Colonoscopy

A 2021 multicenter trial compared elobixibat + 1L PEG-Asc (n=105) versus sodium picosulfate + 1L PEG-Asc (n=105) for colonoscopy preparation .

Table 3: Bowel Cleansing Efficacy (Boston Bowel Preparation Scale)

SegmentElobixibat Group (Mean ± SD)Sodium Picosulfate Group (Mean ± SD)
Right Colon2.8 ± 0.42.7 ± 0.5
Transverse3.0 ± 0.02.9 ± 0.2
Left Colon3.0 ± 0.03.0 ± 0.0
Total Score8.8 ± 0.48.6 ± 0.6

Elobixibat achieved non-inferior cleansing (p<0.001) with shorter preparation time (4.2 vs. 6.5 hours) and better patient tolerability (68% vs. 49% reported “easy-to-take”) .

Dose (mg)Cₘₐₓ (pg/mL)Tₘₐₓ (h)AUC₀–∞ (ng·h/mL)t₁/₂ (h)
2.5413.054.12,3456.8
101,357.495.38,9127.2

The drug undergoes minimal hepatic metabolism (CYP3A4/5-mediated oxidation) and is primarily excreted unchanged in feces (92%) . No clinically relevant drug-drug interactions have been identified .

Adverse Events and Monitoring

In pooled analyses (n=2,400), adverse events occurred in 58% of patients versus 32% on placebo . Common effects include:

  • Gastrointestinal: Abdominal pain (24%), diarrhea (19%), flatulence (12%)

  • Hepatic: Transient ALT elevation (3.2%, >3× ULN in 0.7%)

  • Metabolic: Hypomagnesemia (1.8%, severe in 0.3%)

Contraindications include biliary obstruction and severe hepatic impairment . Routine monitoring of electrolytes and liver function is recommended during long-term use .

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